molecular formula C15H11ClO3 B6400412 3-(3-Acetylphenyl)-5-chlorobenzoic acid CAS No. 1261942-86-2

3-(3-Acetylphenyl)-5-chlorobenzoic acid

Cat. No.: B6400412
CAS No.: 1261942-86-2
M. Wt: 274.70 g/mol
InChI Key: VATXVVDKFSOYJC-UHFFFAOYSA-N
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Description

3-(3-Acetylphenyl)-5-chlorobenzoic acid (CAS No. 100448-59-7) is a benzoic acid derivative featuring a 3-acetylphenyl substituent at the third position and a chlorine atom at the fifth position of the benzene ring. The acetyl group (-COCH₃) introduces electron-withdrawing effects, modulating the compound’s electronic properties and reactivity.

Properties

IUPAC Name

3-(3-acetylphenyl)-5-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-9(17)10-3-2-4-11(5-10)12-6-13(15(18)19)8-14(16)7-12/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATXVVDKFSOYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689754
Record name 3'-Acetyl-5-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-86-2
Record name 3'-Acetyl-5-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetylphenyl)-5-chlorobenzoic acid typically involves the acylation of 3-chlorobenzoic acid with 3-acetylphenylboronic acid. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the cost.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetylphenyl)-5-chlorobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed

    Oxidation: 3-(3-Carboxyphenyl)-5-chlorobenzoic acid.

    Reduction: 3-(3-Hydroxyphenyl)-5-chlorobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Acetylphenyl)-5-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Acetylphenyl)-5-chlorobenzoic acid involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The chlorine atom can participate in halogen bonding, further influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents/Features Molecular Weight CAS No. Key Differences from Target Compound Reference
3-(3-Acetylphenyl)-5-chlorobenzoic acid 3-acetylphenyl, 5-Cl 294.7 100448-59-7 Reference compound
3-(3-Chlorophenyl)benzoic acid (BA-3059) 3-chlorophenyl, no acetyl group 232.7 N/A Simpler structure; lacks acetyl group
5-(((Adenosyl)thio)methyl)-2-chlorobenzoic acid Thio-methyl-adenosyl group, 2-Cl 427.3 N/A Bulky substituent; higher molecular weight
3-(3-Chlorobenzyl)-5-chlorothiophene-2-carboxylic acid Thiophene ring, chlorobenzyl group 287.2 1014644-88-2 Thiophene backbone; altered aromaticity
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid Oxadiazole heterocycle 300.7 1094255-70-5 Electron-withdrawing oxadiazole ring

Table 3: Property Comparisons

Compound Name Acidity (pKa) Solubility Biological Activity Reference
This compound ~2.8 (est.) Low in water Potential enzyme inhibition (inferred)
3-Chlorobenzoic acid 2.8 Moderate in water Fully metabolized by microbial cultures
2-[(4-Bromophenyl)methoxy]-5-chlorobenzoic acid ~2.5 Low in water Pharmaceutical intermediate
  • Brominated analogs (e.g., 2-[(4-bromophenyl)methoxy]-5-chlorobenzoic acid) show similar low water solubility, limiting bioavailability .

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